5-Bromo-8-hydroxyquinoline-2-carboxylic acid

Catalog No.
S12302666
CAS No.
M.F
C10H6BrNO3
M. Wt
268.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-8-hydroxyquinoline-2-carboxylic acid

Product Name

5-Bromo-8-hydroxyquinoline-2-carboxylic acid

IUPAC Name

5-bromo-8-hydroxyquinoline-2-carboxylic acid

Molecular Formula

C10H6BrNO3

Molecular Weight

268.06 g/mol

InChI

InChI=1S/C10H6BrNO3/c11-6-2-4-8(13)9-5(6)1-3-7(12-9)10(14)15/h1-4,13H,(H,14,15)

InChI Key

LYEHGCFKWMOAOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C=CC(=C21)Br)O)C(=O)O

5-Bromo-8-hydroxyquinoline-2-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO3C_{10}H_{6}BrNO_{3} and a molecular weight of 268.06 g/mol. It is characterized by its yellow crystalline powder form and is known for its tridentate chelating properties. This compound belongs to the class of quinolines, which are heterocyclic compounds with diverse biological and chemical applications. The compound features a bromine atom at the 5-position and a carboxylic acid group at the 2-position, contributing to its unique reactivity and interaction capabilities in various chemical environments .

Due to its functional groups:

  • Chelation: The compound acts as a tridentate ligand, forming stable complexes with metal ions, which can be utilized in various analytical and synthetic applications.
  • Electrophilic Substitution: The presence of the hydroxyl group allows for electrophilic aromatic substitution reactions, where further modifications can be introduced onto the quinoline ring.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of derivatives with altered properties.

5-Bromo-8-hydroxyquinoline-2-carboxylic acid exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent, showing efficacy against various bacterial strains. Additionally, it has been investigated for its role as an anticancer agent, where it may induce apoptosis in cancer cells through mechanisms involving metal ion chelation and disruption of cellular processes .

The synthesis of 5-Bromo-8-hydroxyquinoline-2-carboxylic acid can be achieved through several methods:

  • Bromination of 8-Hydroxyquinoline: Starting from 8-hydroxyquinoline, bromination can be performed using bromine or N-bromosuccinimide to introduce the bromine atom at the 5-position.
  • Carboxylation: The introduction of the carboxylic acid group can be accomplished via a reaction with carbon dioxide in the presence of a suitable base or through other carboxylation techniques like Kolbe electrolysis.
  • One-Pot Synthesis: Recent studies have explored one-pot synthesis methods that combine bromination and carboxylation in a single reaction vessel, improving efficiency and yield .

5-Bromo-8-hydroxyquinoline-2-carboxylic acid has several applications across various fields:

  • Analytical Chemistry: Used as a chelating agent for metal ion detection and quantification.
  • Pharmaceuticals: Investigated for its potential use in developing new antimicrobial and anticancer drugs.
  • Materials Science: Employed in synthesizing novel materials with specific optical or electronic properties due to its ability to form complexes with metals .

Research on interaction studies involving 5-Bromo-8-hydroxyquinoline-2-carboxylic acid has focused on its binding affinity with various metal ions such as iron, copper, and zinc. These studies indicate that the compound forms stable complexes that can influence biological pathways, particularly in metalloprotein interactions. The chelation properties have been leveraged to enhance drug delivery systems by targeting metal-dependent enzymes or receptors .

Several compounds exhibit structural similarities to 5-Bromo-8-hydroxyquinoline-2-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
8-HydroxyquinolineC9H7NOLacks bromine substitution
5-Chloro-8-hydroxyquinolineC9H6ClNChlorine instead of bromine
7-HydroxyquinolineC9H7NOHydroxyl group at the 7-position
5-Bromo-8-hydroxyquinolineC9H6BrNSimilar structure without carboxylic acid
4-HydroxyquinolineC9H7NOHydroxyl group at the 4-position

These compounds share structural elements with 5-Bromo-8-hydroxyquinoline-2-carboxylic acid but differ in their substituents or functional groups, leading to variations in their chemical behavior and biological activity. The unique combination of bromine substitution and carboxylic functionality in 5-Bromo-8-hydroxyquinoline-2-carboxylic acid contributes to its distinct reactivity and potential applications in medicinal chemistry .

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

266.95311 g/mol

Monoisotopic Mass

266.95311 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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